ST247
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Overview
Description
ST247 is a potent inverse agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This compound has a high affinity for PPARβ/δ and is capable of inversely regulating the expression of the activation marker CCL2. It inhibits the agonist-induced transcriptional activity of PPARβ/δ and efficiently induces interaction with co-repressors .
Scientific Research Applications
ST247 has several scientific research applications:
Chemistry: It is used as a tool compound to study the function of PPARβ/δ and its role in various biochemical pathways.
Biology: this compound is used to investigate the biological effects of PPARβ/δ inhibition, including its impact on gene expression and cellular processes.
Medicine: The compound is studied for its potential therapeutic applications in diseases where PPARβ/δ plays a critical role, such as metabolic disorders and inflammation.
Industry: This compound is used in the development of new drugs targeting PPARβ/δ and in the screening of potential therapeutic agents .
Preparation Methods
The synthesis of ST247 involves several steps, starting from the appropriate thiophene carboxylic acid derivative. The key steps include:
Formation of the thiophene ring: This involves the reaction of a suitable precursor with sulfur and other reagents to form the thiophene ring.
Substitution reactions: The thiophene ring undergoes substitution reactions to introduce the hexylamino and methoxyphenyl groups.
Esterification: The final step involves esterification to form the methyl ester derivative
Chemical Reactions Analysis
ST247 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hexylamino and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Mechanism of Action
ST247 exerts its effects by binding to the ligand-binding domain of PPARβ/δ, leading to a conformational change that promotes the interaction with co-repressors. This interaction inhibits the transcriptional activity of PPARβ/δ, resulting in the down-regulation of target genes such as ANGPTL4. The compound effectively blocks the agonist-induced activation of PPARβ/δ and modulates the expression of genes involved in metabolism and inflammation .
Comparison with Similar Compounds
ST247 is structurally related to other PPARβ/δ inverse agonists, such as GSK0660 and PT-S58. Compared to GSK0660, this compound has a higher affinity for PPARβ/δ and is more potent in inhibiting its transcriptional activity. PT-S58, another high-affinity derivative, also inhibits PPARβ/δ but does not enhance the interaction with co-repressors as effectively as this compound. These differences highlight the unique properties of this compound in modulating PPARβ/δ activity .
Similar Compounds
GSK0660: A PPARβ/δ inverse agonist with lower potency compared to this compound.
PT-S58: A high-affinity PPARβ/δ antagonist that does not enhance co-repressor interaction as effectively as this compound.
GW0742: Another PPARβ/δ ligand with different pharmacological properties
Properties
IUPAC Name |
methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-4-5-6-7-11-20-14-8-9-15(16(13-14)25-2)21-28(23,24)17-10-12-27-18(17)19(22)26-3/h8-10,12-13,20-21H,4-7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCGEOYGFZZCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356497-91-0 |
Source
|
Record name | 1356497-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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